N-benzyl-N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring fused with a pyridine and benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with benzylamine and 2-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as toluene or ethyl acetate. The presence of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) can promote the formation of the desired amide through C–C bond cleavage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(2-pyridyl)-N’-benzylethylenediamine: Another compound with a pyridyl and benzyl group, known for its antihistamine properties.
N-Benzyl-C-(2-pyridyl) nitrone:
Uniqueness
N-BENZYL-N-(2-PYRIDYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H16N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(16-9-10-17-18(12-16)25-14-24-17)22(19-8-4-5-11-21-19)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
InChI Key |
ITNSIASASRSRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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